molecular formula C5H14F6NOP B11745194 (2-Hydroxyethyl)trimethylazanium; hexafluoro-

(2-Hydroxyethyl)trimethylazanium; hexafluoro-

Cat. No.: B11745194
M. Wt: 249.14 g/mol
InChI Key: IBFZMENLZZSAFV-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)trimethylazanium; hexafluoro- is a compound that belongs to the class of quaternary ammonium salts. It is a derivative of choline, which is a vitamin-like substance essential for various physiological functions. Choline is involved in the synthesis of the neurotransmitter acetylcholine, the structural integrity of cell membranes, and the methylation process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)trimethylazanium; hexafluoro- typically involves the reaction of choline with hexafluorophosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods

In industrial settings, the production of (2-Hydroxyethyl)trimethylazanium; hexafluoro- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)trimethylazanium; hexafluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-Hydroxyethyl)trimethylazanium; hexafluoro- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other medical conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)trimethylazanium; hexafluoro- involves its interaction with specific molecular targets and pathways. It acts as a methyl donor in various biochemical reactions, contributing to the synthesis of important biomolecules. The compound also influences the activity of enzymes and receptors, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxyethyl)trimethylazanium; hexafluoro- stands out due to its unique combination of properties, including its high stability and reactivity. These characteristics make it particularly useful in specialized applications where other similar compounds may not perform as effectively .

Properties

Molecular Formula

C5H14F6NOP

Molecular Weight

249.14 g/mol

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;hexafluorophosphate

InChI

InChI=1S/C5H14NO.F6P/c1-6(2,3)4-5-7;1-7(2,3,4,5)6/h7H,4-5H2,1-3H3;/q+1;-1

InChI Key

IBFZMENLZZSAFV-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCO.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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